Methyl b-neuraminic acid methyl ester

Description

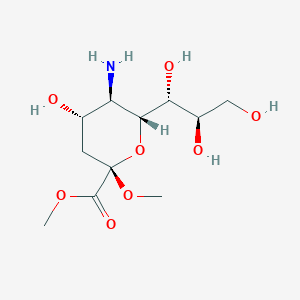

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO8/c1-18-10(17)11(19-2)3-5(14)7(12)9(20-11)8(16)6(15)4-13/h5-9,13-16H,3-4,12H2,1-2H3/t5-,6+,7+,8+,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXUBNUGEDSQNU-PFQGKNLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)N)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)N)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546353 | |

| Record name | methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56070-37-2 | |

| Record name | methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Acetyl β D Neuraminic Acid Methyl Ester and Its Derivatives

Chemical Synthesis Routes

Chemical synthesis provides a powerful toolkit for the precise construction of N-acetyl-β-D-neuraminic acid methyl ester and its derivatives. These methods often involve a series of protection, activation, and coupling steps to achieve the desired molecular architecture.

Esterification and Glycosidation Procedures

The initial step in many synthetic routes is the esterification of the carboxylic acid at the C-1 position of N-acetylneuraminic acid (Neu5Ac). A common and straightforward method involves dissolving Neu5Ac in methanol (B129727) with an acidic catalyst, such as Amberlite-H+ 120 resin, and stirring the mixture overnight to produce the methyl ester. lu.se This modification enhances the stability of the molecule and alters its solubility and reactivity for subsequent reactions. zjzsbiotech.com

Glycosidation, the formation of the glycosidic linkage at the anomeric C-2 position, is a critical step in the synthesis of sialosides. The Fischer glycosidation reaction, which involves reacting the carbohydrate with an alcohol in the presence of an acid catalyst, can be employed. researchgate.net However, this method can lead to a mixture of anomers.

A more controlled and widely used method is the Koenigs-Knorr glycosylation. This reaction typically involves the use of a glycosyl halide donor, such as a per-O-acetylated sialyl chloride or bromide, which is then reacted with an alcohol acceptor in the presence of a promoter, often a silver or mercury salt. nih.gov For instance, the α-allyl sialoside can be synthesized from N-acetylneuraminic acid using a Koenigs-Knorr methodology. nih.gov

Regioselective Protection and Alkylation Strategies

The polyhydroxylated nature of N-acetyl-β-D-neuraminic acid methyl ester necessitates the use of protecting groups to achieve regioselective modifications. The strategic protection of specific hydroxyl groups allows for chemical transformations to be directed to a particular position on the sialic acid scaffold. researchgate.net

For example, to selectively functionalize the C-4 hydroxyl group, the C-8 and C-9 hydroxyls can be protected as an isopropylidene ketal by reacting the sialic acid derivative with 2,2-dimethoxypropane (B42991) under acidic conditions. nih.gov With the C-8 and C-9 positions blocked, the C-4 hydroxyl group is available for alkylation under Williamson ether synthesis conditions. nih.gov Similarly, silyl (B83357) ethers can be used as protecting groups, and their regioselective introduction and removal can be controlled. For instance, a study on regioselective silyl ether/acetate exchange showed the order of reactivity to be C4 > C9 > C8 > C2. acs.org

Another strategy involves the use of picoloyl protecting groups, which have been shown to influence the stereoselectivity of sialylations. nih.gov The development of methods for the regioselective introduction of these groups provides access to a wider range of building blocks for complex sialoside synthesis. nih.gov

Synthesis of O-Methylated Sialic Acid Derivatives (e.g., 2-O-Methyl, 4-O-Methyl, 9-O-Methyl)

The synthesis of O-methylated derivatives of N-acetyl-β-D-neuraminic acid methyl ester is crucial for studying the role of specific hydroxyl groups in biological recognition processes.

4-O-Methyl Derivatives: The synthesis of 4-O-methyl sialosides can be achieved through the regioselective protection strategy described previously. After protecting the C-8 and C-9 hydroxyls as an isopropylidene ketal, the free C-4 hydroxyl group can be methylated using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydride. nih.gov Subsequent removal of the ketal and saponification of the methyl ester yields the desired 4-O-methyl sialic acid derivative. nih.gov

9-O-Methyl Derivatives: For the synthesis of 9-O-methyl derivatives, a different strategy is employed. The starting material, an α-allyl sialoside, can be converted into an 8,9-epoxide. Acid-mediated opening of this epoxide ring with methanol leads to the formation of the 9-O-methyl ether. nih.gov Following saponification of the methyl ester, the final 9-O-methylated sialoside is obtained. nih.gov

| Derivative | Synthetic Strategy | Key Intermediates |

| 4-O-Methyl | Protection of C-8/C-9 as isopropylidene ketal, followed by methylation of C-4 OH. | 8,9-O-isopropylidene-N-acetyl-β-D-neuraminic acid methyl ester derivative |

| 9-O-Methyl | Formation of an 8,9-epoxide, followed by acid-mediated opening with methanol. | 8,9-epoxide of N-acetyl-β-D-neuraminic acid methyl ester derivative |

Preparation of Azido (B1232118) and Amino Derivatives

The introduction of azido and amino functionalities into the sialic acid scaffold provides valuable handles for further chemical modifications, such as bioconjugation via click chemistry or amide bond formation.

Azido Derivatives: The C-5 position can be converted to an azide (B81097) group. This has been achieved through a multi-step process starting from an aryl thiosialoside, which involves protection of the N-acetyl group, deacetylation, and then introduction of the azide. scholaris.ca A more direct approach for introducing an azide at the C-4 position involves the reaction of a peracetylated Neu5Ac derivative with sodium azide. rsc.org This reaction provides a shorter route to 4-azido sialic acid derivatives. rsc.org

Amino Derivatives: The synthesis of 9-amino-9-deoxy-N-acetylneuraminic acid has been a focus of research due to its potential biological activities. lu.se One synthetic route involves the tosylation of the primary hydroxyl group at C-9 of the methyl ester of Neu5Ac, followed by displacement with an azide, and subsequent reduction to the amine. lu.se Another approach involves the synthesis of a 9-amino-sialic acid methyl ester which can then be coupled to other molecules. nih.gov

| Derivative | Position of Modification | Synthetic Approach |

| C-5 Azido | C-5 | Multi-step synthesis from aryl thiosialosides. scholaris.ca |

| C-4 Azido | C-4 | Direct substitution of a 4-OAc group with sodium azide. rsc.org |

| C-9 Amino | C-9 | Tosylation of C-9 OH, azidation, and subsequent reduction. lu.se |

Synthesis of Sialic Acid Lactone Methyl Esters

Intramolecular cyclization of sialic acid can lead to the formation of lactones, which can serve as constrained analogs for biological studies. The synthesis of N-acetylneuraminic acid 1,7-lactone has been reported. nih.gov This was achieved via a manageable 2-benzyloxycarbonyl N-acetylneuraminic acid 1,7-lactone intermediate, which upon hydrogenolysis, quantitatively yielded the free lactone. nih.govelectronicsandbooks.com The formation of this bicyclic structure provides a rigid scaffold that can be useful for probing the binding pockets of sialic acid-recognizing proteins.

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods have emerged as powerful alternatives to purely chemical synthesis, offering high regio- and stereoselectivity under mild reaction conditions. These approaches leverage the specificity of enzymes to catalyze key transformations in the synthesis of sialic acid derivatives.

N-acetylneuraminic acid (Neu5Ac) aldolase (B8822740) (EC 4.1.3.3) is a key enzyme in this field. It catalyzes the reversible aldol (B89426) condensation of pyruvate (B1213749) with N-acetyl-D-mannosamine (ManNAc) or its derivatives to form Neu5Ac or its analogs. electronicsandbooks.comfrontiersin.org This enzymatic reaction allows for the synthesis of a wide variety of sialic acids with modifications in the mannosamine (B8667444) portion of the molecule.

A chemoenzymatic strategy has been employed for the synthesis of Neu5Ac from N-acetyl-D-glucosamine (GlcNAc). This process can involve the use of N-acetyl-D-glucosamine 2-epimerase to convert GlcNAc to ManNAc, which is then used as a substrate for Neu5Ac aldolase. frontiersin.org In one study, a spore surface-displayed N-acetyl-D-neuraminic acid aldolase was used to achieve a high concentration of the product. nih.gov

Furthermore, whole-cell catalysts have been engineered to produce various sialic acid derivatives. researchgate.net By incorporating the necessary enzyme genes into a metabolically engineered strain of Escherichia coli, a scalable fermentation process can be established for the synthesis of natural and non-natural sialic acids from simple and inexpensive starting materials. researchgate.net These biocatalytic systems can be combined with conventional enzymatic reactions to produce complex sialyloligosaccharides. researchgate.net

| Approach | Key Enzyme(s) | Starting Materials | Product(s) |

| Chemoenzymatic Synthesis | N-acetylneuraminic acid aldolase, N-acetyl-D-glucosamine 2-epimerase | N-acetyl-D-glucosamine, Pyruvate | N-acetyl-β-D-neuraminic acid |

| Whole-Cell Biocatalysis | Engineered E. coli expressing multiple enzymes | Simple sugars | Various sialic acid derivatives |

Preparation of Functionally Modified Analogues

The core structure of N-acetyl-β-D-neuraminic acid methyl ester serves as a scaffold for extensive chemical modification. The initial methylation of the carboxylic acid group in N-acetylneuraminic acid (Neu5Ac) is a common first step in many synthetic pathways. lu.se This is often achieved by dissolving Neu5Ac in methanol with a catalyst like Amberlite-H+120, which prevents issues related to the low pKa of the carboxylic acid in subsequent reactions. lu.se

Synthesis of Phosphonate (B1237965) and Thio-Sialic Acid Derivatives

The synthesis of phosphonate and thio-analogs of sialic acid methyl ester has led to the development of potent enzyme inhibitors and valuable biological probes.

Phosphonate Analogues: Isosteric phosphonate analogues of CMP-N-acetylneuraminic acid (CMP-NeuNAc), where a C-C-P bond replaces the natural C-O-P linkage, have been synthesized from C-allyl-sialoside. oup.com These compounds, featuring a methyl phosphonate structure, are designed as potential inhibitors of sialyltransferases. oup.com One synthetic route involves the ozonolysis of a protected C-allyl sialoside derivative, followed by reaction with n-BuLi and dimethyl phosphite (B83602) (HP(O)(OMe)₂) to introduce the phosphonate group. oup.com

In other work, phosphonate analogues have been synthesized to act as transition-state inhibitors for viral enzymes. nih.gov For instance, 5-acetamido-3,5-dideoxy-9-methylphosphono-β-D-glycero-D-galacto-nonulopyranosidonic acid and its 2-propyl-α-D-glycero-D-galacto-nonulopyranosidonic acid triethylammonium (B8662869) salt were developed as proposed inhibitors of an esterase from the influenza C virus. nih.gov

Thio-Sialic Acid Derivatives: Thio-sialic acid derivatives are of significant interest because the resulting thioglycosidic bond is often resistant to cleavage by viral neuraminidases. nih.gov A common precursor for these syntheses is a per-O-acetylated N-acetylneuraminic acid methyl ester, which can be converted into various thio-derivatives.

One approach involves the synthesis of 4,7,8,9-Tetra-O-acetyl-5-N-acetyl-2-thioneuraminic acid methyl ester, which serves as a key intermediate for creating more complex molecules through reactions like photoinitiated thiol-ene additions. nih.gov Another strategy focuses on creating derivatives for structural biology applications. For example, 5-acetamido-9-thiomethylmercuric-3,5,9-trideoxy-β-D-glycero-D-galacto-nonulopyranosidonic acid was synthesized and enzymatically incorporated into an oligosaccharide to aid in X-ray crystallography studies. nih.gov

A further example is the synthesis of Methyl (p-tolyl 5-acetamido-4-azido-7,8,9-tri-O-acetyl-3,4,5-trideoxy-2-thio-α-D-glycero-D-galacto-2-nonulopyranosid)onate. rsc.org This was achieved by reacting an oxazoline (B21484) derivative with p-toluenethiol in the presence of N,N-Diisopropylethylamine (DIPEA). rsc.org Subsequent deprotection steps yield the final thio-sialic acid derivative. rsc.org

| Derivative Type | Compound Name | Synthetic Precursor/Method | Intended Application |

| Phosphonate | Cytidine-5'-yl Sialylmethylphosphonates | C-allyl-sialoside | Sialyltransferase inhibitor |

| Phosphonate | 5-acetamido-3,5-dideoxy-9-methylphosphono-β-D-glycero-D-galacto-nonulopyranosidonic acid | Not specified | Influenza C esterase inhibitor |

| Thio-derivative | 4,7,8,9-Tetra-O-acetyl-5-N-acetyl-2-thioneuraminic acid methyl ester | Not specified | Intermediate for thio-click reactions |

| Thio-derivative | 5-acetamido-9-thiomethylmercuric-3,5,9-trideoxy-β-D-glycero-D-galacto-nonulopyranosidonic acid | Not specified | X-ray crystallography probe |

| Thio-derivative | Methyl (p-tolyl 5-acetamido-4-azido-7,8,9-tri-O-acetyl-3,4,5-trideoxy-2-thio-α-D-glycero-D-galacto-2-nonulopyranosid)onate | Oxazoline derivative of sialic acid, p-toluenethiol | Metabolic oligosaccharide engineering |

Synthesis of Amphiphilic Methyl Ester Derivatives

Amphiphilic derivatives of N-acetylneuraminic acid methyl ester are designed to feature both hydrophilic (the sialic acid headgroup) and lipophilic (hydrocarbon tails) regions. nih.gov This structure allows them to form aggregates and present multiple binding units, which is a promising strategy for inhibiting viral entry. nih.gov Two primary methods have been employed for their synthesis.

One synthetic route involves preparing a sugar carrier molecule functionalized with lipophilic chains of varying lengths (e.g., n-butyl, n-octyl, n-decyl). nih.gov This carrier is then coupled with an S-propargyl derivative of N-acetylneuraminic acid methyl ester in the presence of Cu(I)-iodide, followed by ester hydrolysis to yield the final amphiphilic product. nih.gov

A second, more direct method is the "thio-click approach". nih.gov This strategy begins with tri-O-acetyl-D-glucal, which undergoes a Ferrier reaction and etherification to attach lipophilic tails. nih.gov The resulting molecule, which contains a terminal double bond, is then reacted with 4,7,8,9-Tetra-O-acetyl-5-N-acetyl-2-thioneuraminic acid methyl ester (a thio-sialic acid derivative) via a photoinitiated thiol-ene click reaction. nih.gov Final deacetylation and hydrolysis of the methyl ester group produce the desired amphiphilic derivatives. nih.gov This method has also been used to synthesize derivatives with a tetraethylene glycol linker between the sugar carrier and the sialic acid moiety. nih.gov

| Synthetic Approach | Key Intermediate (Sialic Acid) | Linkage Type | Lipophilic Tail Examples |

| Click Chemistry | S-propargyl derivative of N-acetylneuraminic acid methyl ester | Triazole | n-Butyl, n-Octyl, n-Decyl |

| Thio-Click Approach | 4,7,8,9-Tetra-O-acetyl-5-N-acetyl-2-thioneuraminic acid methyl ester | Thioglycosidic | n-Hexyl, n-Octyl, n-Decyl |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

NMR spectroscopy is an indispensable tool for the structural analysis of sialic acid derivatives in solution. Due to the prevalence of the N-acetylated form in biological systems and research, detailed spectroscopic data is most readily available for N-acetyl-β-neuraminic acid methyl ester, which serves as a critical model for understanding the core neuraminic acid structure.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR provide foundational information about the molecular structure. Chemical shifts are indicative of the electronic environment of each nucleus, while coupling constants reveal dihedral angles between adjacent protons, offering insights into the molecule's conformation. Complete ¹H and ¹³C NMR chemical shift assignments have been achieved for derivatives like N-acetyl-β-neuraminic acid methylglycoside. nih.gov For instance, in D₂O solution, the proton at the C-3 position exhibits a characteristic chemical shift that depends on its axial or equatorial orientation, providing a clear marker for anomeric configuration. researchgate.net

The table below presents typical chemical shift ranges for the core carbons in neuraminic acid derivatives.

| Carbon Atom | Typical ¹³C Chemical Shift Range (ppm) |

|---|---|

| C=O (Ester) | 170 - 185 libretexts.org |

| C-2 (Anomeric) | ~95 |

| C-5 (Amide-linked) | ~53 |

| C-4, C-6, C-7, C-8 | 65 - 71 |

| C-9 | ~65 |

| C-3 | ~40 |

| CH₃ (N-Acetyl) | ~22 |

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the complex and often overlapping signals in the ¹H and ¹³C spectra of sialic acid derivatives. These experiments reveal correlations between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, allowing for a complete mapping of the molecule's covalent structure.

Saturation Transfer Difference (STD) NMR: STD NMR is a powerful method for studying the binding of ligands to macromolecular receptors, such as proteins. nih.govscience.gov The technique identifies which protons of the ligand are in close proximity to the receptor in the bound state. d-nb.info In the context of Methyl β-neuraminic acid methyl ester, STD NMR can be used to map the binding epitope when it interacts with sialic acid-binding proteins (lectins) or enzymes like sialidases. nih.gov By irradiating the protein and observing the transfer of saturation to the ligand's protons, researchers can determine the specific face of the sugar that mediates the biological interaction. researchgate.netnih.gov

Mass spectrometry (MS) techniques are vital for determining the molecular weight and structural features of Methyl β-neuraminic acid methyl ester through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of sialic acids by GC-MS is challenging due to their low volatility. Therefore, chemical derivatization is required. oup.comoup.com A common approach involves methyl esterification of the carboxyl group, followed by conversion of hydroxyl groups into more volatile trimethyl-silyl (TMS) ethers or heptafluorobutyrate (HFB) esters. oup.comoup.com This allows for separation by gas chromatography and subsequent analysis by mass spectrometry. The structures of various O-acetylated and other modified neuraminic acids can be confirmed using this method. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the analysis of sialic acid derivatives in solution without the need for derivatization. researchgate.net This technique is particularly useful for analyzing complex biological mixtures. Using positive ion electrospray ionization, protonated molecular ions can be detected, providing accurate molecular weight information. researchgate.net LC-MS is a simple, rapid, and sensitive method for the determination of neuraminic acid derivatives. researchgate.net

Electron Impact Mass Spectrometry (EI-MS): When coupled with GC, EI-MS is frequently used for derivatized neuraminic acids. The high energy of electron impact causes extensive and reproducible fragmentation of the molecule. oup.com The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification and structural elucidation. nih.gov For example, the fragmentation of permethylated methyl glycoside methyl esters of neuraminic acid derivatives has been studied in detail to understand the structure of gangliosides. nih.gov

Tandem Mass Spectrometry (MS/MS): Tandem MS provides more detailed structural information by isolating a specific parent ion and subjecting it to further fragmentation. This technique is invaluable for distinguishing between isomers and determining the precise location of modifications on the neuraminic acid backbone. nih.gov For instance, linkage-specific derivatization combined with MS/MS can differentiate between α2,3- and α2,6-linked sialic acids. nih.gov Collisional dissociation of ions formed in techniques like chemical ionization tandem mass spectrometry can reveal the position and geometry of double bonds in related unsaturated fatty acid methyl esters. nih.gov

X-ray Crystallography and Crystal Structure Determination

X-ray crystallography provides the most definitive, atomic-level picture of a molecule's three-dimensional structure in the solid state. While a crystal structure for Methyl β-neuraminic acid methyl ester itself is not prominently cited in the provided search results, crystallographic data for the closely related β-N-acetylneuraminic acid methyl ester monohydrate has been reported. nih.gov Such studies reveal precise bond lengths, bond angles, and the absolute configuration of stereocenters. This information is crucial for validating computational models and understanding the inherent conformational preferences of the pyranose ring and its substituents, including the orientation of the glycerol (B35011) side chain. documentsdelivered.comtandfonline.com

Computational Structural Modeling and Conformational Studies

Computational methods complement experimental techniques by providing insights into the dynamic nature and energetic landscapes of molecules.

Molecular Dynamics (MD) simulations are used to model the conformational dynamics of sialic acids and their derivatives over time. nih.govtandfonline.com These simulations can reveal how the molecule behaves in different environments, such as in a vacuum versus in an explicit solvent like water. nih.gov Studies on related sialoglycans show that the presence of solvent can dampen conformational transitions observed in vacuum simulations. nih.gov MD simulations, often combined with NMR data, are powerful tools for studying the conformational preferences of glycosidic linkages and understanding how these molecules are recognized by biological receptors. nih.govfrontiersin.org

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and energetics of different molecular conformations. documentsdelivered.comtandfonline.com DFT calculations can be used to determine the stable, low-energy structures of molecules like α-N-acetyl-D-neuraminic acid. tandfonline.com These calculations help in understanding the patterns of intramolecular hydrogen bonding that stabilize certain conformations. documentsdelivered.comtandfonline.com Furthermore, DFT can be used to predict spectroscopic parameters, such as NMR coupling constants, which can then be compared with experimental data to refine the conformational analysis of the molecule in solution. nih.govescholarship.org

Biochemical and Biological Roles of N Acetyl β D Neuraminic Acid Methyl Ester Derivatives

Enzyme-Substrate Interactions and Reaction Mechanisms

The interactions of N-Acetyl-β-D-neuraminic acid methyl ester with key enzymes in sialic acid metabolism highlight the structural specificity required for catalysis. Esterification of the carboxyl group at the C-1 position significantly alters the molecule's properties and its recognition by enzymes such as neuraminidases, sialyltransferases, and aldolases.

Neuraminidases, or sialidases, are glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoconjugates. wikipedia.org This activity is crucial for processes ranging from lysosomal catabolism in human cells to the release of new virions from infected host cells, as seen with the influenza virus. wikipedia.orgnih.gov The substrate specificity of these enzymes is finely tuned, and modifications to the sialic acid structure can dramatically affect cleavage rates.

The methyl ester of N-acetyl-β-neuraminic acid serves as a critical tool in studying this specificity. While the free carboxylate group of sialic acid is a key recognition element for many sialidases, the methyl ester derivative can be used to synthesize fluorogenic substrates to probe enzyme activity. For instance, the peracetylated methyl ester of N-acetyl-β-neuraminic acid is a precursor for synthesizing 2-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (4MU-NANA), a standard fluorogenic substrate. nih.gov Studies using variations of such substrates reveal that sialidase activity is sensitive to modifications at various positions on the neuraminic acid ring.

Research on the substrate specificity of various sialidases demonstrates that influenza A virus neuraminidases have a more promiscuous binding pocket compared to human or bacterial sialidases. acs.org For example, sialosides containing a 7-N-acetyl (Neu5Ac7NAc) modification are readily cleaved by influenza neuraminidases but not by human NEU2 or most bacterial sialidases. acs.orgnih.gov This highlights that while the core structure is important, substitutions at positions other than C1 can also determine whether a derivative acts as a substrate.

| Sialic Acid Derivative | Enzyme Source | Relative Activity/Interaction | Reference |

|---|---|---|---|

| Neu5Ac7NAcα3GalβpNP | Influenza A Virus (H1N1, H3N2) | Readily cleaved | acs.org |

| Neu5Ac7NAcα3GalβpNP | Human (hNEU2), Bacterial (various) | Not cleaved or weakly tolerated | acs.org |

| N-acyl neuraminic acid 4MU-glycosides | Human (endogenous in HL60 cells) | Cleavage observed, confirming sialidase activity on unnatural substrates | nih.gov |

| N-acyl neuraminic acid 4MU-glycosides | Clostridium perfringens | Demonstrated activity, allowing for probe of substrate specificity | nih.gov |

Sialyltransferases (STs) are a family of enzymes that transfer a sialic acid moiety from an activated nucleotide sugar donor, typically cytidine (B196190) 5'-monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to the terminal position of an acceptor oligosaccharide chain on a glycoprotein (B1211001) or glycolipid. nih.gov This process, known as sialylation, is fundamental to the biosynthesis of complex glycans that mediate a vast array of cell-cell interactions. nih.govnih.gov

N-Acetyl-β-neuraminic acid methyl ester is recognized for its ability to mimic natural sialic acid and is used in research on various diseases. medchemexpress.com In the context of sialyltransferases, such mimics are crucial for developing inhibitors. Many potent ST inhibitors are designed as transition-state analogs of CMP-Neu5Ac. nih.gov These inhibitors often replace the neuraminyl residue with other chemical groups to block the active site. nih.govfrontiersin.org The methyl ester derivative can serve as a foundational scaffold for creating more complex inhibitors.

Furthermore, studies have shown that bacterial sialyltransferases can incorporate unnatural neuraminic acid analogs into their surface lipooligosaccharides. uu.nlresearchgate.net This demonstrates that the enzymatic machinery can be permissive to modifications on the sialic acid structure, although the efficiency of transfer may vary. This tolerance allows for "glycoengineering," where cells are fed modified sialic acid precursors to label or alter their surface glycans, providing a powerful method to study the roles of sialylation in bacterial pathogenesis and host mimicry. uu.nlbiorxiv.org

N-acetylneuraminate lyase (NAL), also known as sialic acid aldolase (B8822740), is a key enzyme in the catabolism of sialic acid. wikipedia.orggenome.jp It catalyzes the reversible aldol (B89426) cleavage of N-acetylneuraminic acid into pyruvate (B1213749) and N-acetyl-D-mannosamine (ManNAc). acs.orgnih.govnih.gov The reaction proceeds through the formation of a Schiff base intermediate between the substrate and a conserved lysine (B10760008) residue in the enzyme's active site. nih.govebi.ac.uk

While the natural substrate is Neu5Ac, the reversible nature of the reaction is exploited for the chemoenzymatic synthesis of various sialic acid derivatives. nih.govnih.gov Research has shown that NALs from different sources exhibit distinct substrate specificities. For instance, the NAL from Pasteurella multocida can efficiently use a methylated derivative of ManNAc (5-O-methyl-ManNAc) as a substrate for the synthesis of 8-O-methyl-Neu5Ac, a naturally occurring sialic acid derivative. nih.govnih.gov This demonstrates the enzyme's capacity to accommodate methyl-group modifications on its substrates. This tolerance suggests that N-acetyl-β-neuraminic acid methyl ester could potentially act as a substrate in the cleavage reaction or be synthesized via the reverse reaction using appropriate precursors, making aldolases a valuable tool for creating specifically modified sialic acids.

| Enzyme | Substrate/Product | Key Finding | Reference |

|---|---|---|---|

| N-acetylneuraminate lyase (NAL) | N-acetylneuraminic acid (Neu5Ac) | Catalyzes reversible cleavage to Pyruvate and N-acetyl-D-mannosamine (ManNAc). | nih.gov |

| P. multocida NAL (PmNAL) | 5-O-methyl-ManNAc + Pyruvate | Efficiently synthesizes 8-O-methyl-Neu5Ac, showing tolerance for methylated substrates. | nih.govnih.gov |

| E. coli NAL (EcNAL) | 5-O-methyl-ManNAc + Pyruvate | Does not efficiently use the methylated substrate for synthesis. | nih.gov |

Receptor-Ligand Binding and Cellular Recognition

The terminal position and negative charge of sialic acids make them critical determinants in molecular recognition events at the cell surface. They can act as ligands for a variety of glycan-binding proteins, thereby mediating cellular interactions. nih.gov

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a major family of I-type lectins expressed primarily on hematopoietic cells. nih.gov They recognize specific sialic acid structures and play key roles in regulating immune responses. nih.gov A fundamental feature of Siglec binding is the interaction between the negatively charged carboxylate group of sialic acid and a conserved arginine residue in the Siglec binding pocket.

The esterification of this carboxylate group in N-acetyl-β-neuraminic acid methyl ester is predicted to abolish this critical salt bridge, thereby severely diminishing or eliminating its binding affinity for most Siglecs. This makes the methyl ester an excellent negative control in studies of Siglec-ligand interactions. Research into high-affinity Siglec ligands often involves extensive modification of the sialic acid scaffold, for example at the C5 and C9 positions, to achieve specificity and high affinity for a particular Siglec subtype. nih.gov

Other lectins, from plants or other sources, also exhibit specificity for sialic acids. acs.orgnih.govglycomatrix.com However, their binding mechanisms may differ from those of Siglecs, and some may be more tolerant of modifications at the C1 position. The binding specificity of any given lectin must be empirically determined, often using glycan arrays that present a wide variety of structures. For example, machine learning-based analysis of glycan arrays has been used to precisely define the binding motifs for 57 different lectins, categorizing them by their preference for sialic acid, mannose, fucose, and other sugars. acs.org

Sialic acids play a dual role in cell adhesion: they can either promote it by acting as ligands for adhesion receptors or prevent it through steric and electrostatic repulsion. nih.govnih.gov The dense negative charge conferred by sialic acids on the cell surface is a major factor in preventing unwanted cell-cell aggregation. nih.gov A classic example of this modulation is the neural cell adhesion molecule (N-CAM), which is heavily decorated with long polymers of sialic acid (polysialic acid). This polysialylation converts N-CAM from an adhesive to a repulsive molecule, facilitating neural cell migration during development. nih.gov

The interaction of sialic acids with selectins, another class of lectins, is crucial for leukocyte trafficking during inflammation. The sialyl-Lewis x antigen, a specific sialylated glycan, is a key ligand for selectins on endothelial cells, mediating the initial tethering and rolling of leukocytes. frontiersin.org

By altering the ability of sialic acid to be recognized by enzymes and receptors, N-acetyl-β-neuraminic acid methyl ester can indirectly modulate these cellular events. For example, if used in metabolic engineering experiments, its incorporation could block recognition by Siglecs or selectins, thereby inhibiting specific immune cell interactions. Furthermore, pharmacological inhibition of human neuraminidase enzymes has been shown to block the transmigration of T-cells in vitro, indicating that the dynamic removal of sialic acids is a key regulatory step in cell migration. frontiersin.org Therefore, derivatives like the methyl ester, which can act as metabolic precursors or enzyme inhibitors, are powerful tools for dissecting the complex role of sialylation in cell adhesion and communication.

Pathogen-Host Glycoconjugate Interactions

Viral neuraminidase (NA) is a critical enzyme for the influenza virus, facilitating the release of newly formed virus particles from the surface of an infected host cell by cleaving terminal sialic acid residues. wikipedia.orgnih.gov This function makes it a prime target for antiviral drugs. nih.gov Derivatives of N-acetyl-β-D-neuraminic acid, such as its methyl ester, are widely used as structural analogs of the natural substrate to study the enzyme's active site and to develop inhibitors. chemimpex.com These analogs can act as competitive inhibitors, binding to the highly conserved catalytic site of the neuraminidase and preventing it from cleaving sialic acid on the host cell, thus halting viral propagation. nih.govresearchgate.net

More advanced research has led to the development of sialic acid analogs designed to form a covalent bond with the neuraminidase enzyme. dntb.gov.ua This mechanism-based inhibition offers a powerful strategy that has shown effectiveness against a broad spectrum of influenza strains, including those that have developed resistance to traditional competitive inhibitors like oseltamivir. dntb.gov.ua

Table 1: Research Findings on Neuraminidase Inhibition

| Inhibitor Type | Target Enzyme | Key Finding |

|---|---|---|

| Competitive Sialic Acid Analogs | Influenza A and B Neuraminidase | Reversibly bind to the active site, preventing cleavage of natural substrate. nih.gov |

Many bacteria, both commensal and pathogenic, produce sialidases (also called neuraminidases) that cleave sialic acids from host glycoconjugates, often as a means of nutrition or to unmask binding sites for adhesion. nih.govnih.gov The stereochemistry of sialic acid derivatives is paramount in determining their susceptibility to bacterial enzymes. A pivotal study demonstrated that the β-anomer of N-acetylneuraminic acid methyl ester methyl glycoside is resistant to cleavage by the sialidase from Vibrio cholerae. nih.gov In contrast, the corresponding α-anomer is susceptible to the enzyme. nih.gov This highlights the strict stereochemical requirements of the bacterial sialidase active site.

Bacterial sialidases exhibit a wide range of specificities; some are hydrolytic and release free sialic acid, while others, like intramolecular trans-sialidases found in gut microbiota, generate a 2,7-anhydro-N-acetylneuraminic acid product. nih.gov The ability of bacteria to utilize sialic acid is a key aspect of their metabolism and virulence. nih.gov

Viral entry into a host cell is initiated by the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the cell surface. wikipedia.orgnih.gov The specificity of this interaction is a major determinant of the virus's host range. Derivatives such as N-acetyl-β-D-neuraminic acid methyl ester are used as probes to investigate the structural and chemical basis of this binding. chemimpex.com

Intriguingly, research has shown that the neuraminidase (NA) protein of some avian influenza viruses possesses a second sialic acid-binding site (2SBS) that is distinct from its catalytic site. nih.gov This 2SBS is conserved in avian strains and also functions in virus attachment, complementing the role of HA. nih.gov The use of sialic acid analogs is crucial for characterizing the binding affinities and specificities of both the HA receptor-binding site and the NA 2SBS, providing critical insights into the molecular mechanisms of viral attachment and the adaptation of avian viruses to mammalian hosts. nih.gov

Table 2: Sialic Acid Derivative Interactions with Viral and Bacterial Proteins

| Protein | Organism | Interaction Type | Substrate/Ligand Example | Outcome |

|---|---|---|---|---|

| Neuraminidase (NA) | Influenza Virus | Enzymatic Cleavage / Inhibition | N-acetyl-β-D-neuraminic acid derivatives | Cleavage facilitates viral release; analogs can inhibit this process. wikipedia.org |

| Hemagglutinin (HA) | Influenza Virus | Receptor Binding | N-acetyl-β-D-neuraminic acid derivatives | Mediates viral attachment to host cells. nih.gov |

| Sialidase | Vibrio cholerae | Enzymatic Cleavage / Resistance | N-acetylneuraminic acid methyl ester methyl glycoside (α- and β-anomers) | α-anomer is cleaved, while the β-anomer is resistant. nih.gov |

Investigation of Cellular Recognition and Signaling Pathways

Sialic acids terminally located on the cell surface glycocalyx are key regulators of a multitude of cellular processes, including cell-cell recognition, adhesion, and signaling. chemimpex.commdpi.com Human sialidases (NEUs) modulate these functions by removing sialic acids from glycans. nih.gov N-acetyl-β-D-neuraminic acid methyl ester and other synthetic derivatives are powerful tools for studying the activity and specificity of these human enzymes in their native environment. chemimpex.com

Research using metabolic glycoengineering has allowed for the incorporation of unnatural, derivatized sialic acids directly into the cell-surface glycans. nih.gov Subsequent studies have shown that cell-surface sialidases are capable of cleaving these unnatural sialic acids, with different efficiencies depending on the chemical modifications made to the sialic acid structure. nih.gov By quantifying the release of these modified sialic acids from the cell surface, researchers can gain detailed information about the substrate permissivity of human sialidases. This knowledge is crucial for understanding how these enzymes regulate cellular signaling and for the rational design of specific inhibitors that could target disease states associated with aberrant sialylation. nih.gov

Applications in Glycobiology and Biomedical Research Methodologies

Utilization in Glycomic Profiling and Glycan Structural Analysis

Methyl β-neuraminic acid methyl ester and its parent compound are fundamental in glycomic profiling and the structural elucidation of complex glycans. The stability of the methyl ester at the carboxyl group is crucial for analytical techniques that could otherwise be compromised by the lability of the sialic acid linkage.

One of the cornerstone methods for determining the linkage positions of monosaccharides within a glycan is methylation analysis . In this process, all free hydroxyl groups of a glycan are methylated. Subsequent acid hydrolysis cleaves the glycosidic bonds, and the resulting partially methylated monosaccharides are analyzed, typically by gas chromatography-mass spectrometry (GC-MS). The analysis of permethylated methyl glycoside methyl esters of neuraminic acids allows researchers to identify which positions on the sialic acid were involved in linkages to other sugars.

Furthermore, derivatization of sialic acids is essential for mass spectrometry-based glycomic workflows. Sialic acid residues are notoriously unstable during MS analysis and can be lost. Converting the carboxylic acid to a methyl ester stabilizes the molecule, preventing this loss and improving ionization efficiency for more reliable quantitative and qualitative analysis. This stabilization is linkage-nonspecific, meaning it preserves the sialic acid regardless of how it is attached to the glycan chain.

Specialized derivatization strategies have been developed to distinguish between different sialic acid linkages, such as α2,3 and α2,6, which often confer distinct biological functions. In some linkage-specific methods, α2,6-linked sialic acids are converted to methyl esters, while α2,3-linked sialic acids form an internal lactone under the same reaction conditions. The resulting mass difference between the two forms allows for their unambiguous identification in a mass spectrum, providing critical structural information about the glycan's architecture.

Derivatives of the methyl ester of N-acetyl-β-D-neuraminic acid methylglycoside also serve as model compounds for studying specific chemical reactions used in structural analysis, such as periodate (B1199274) oxidation. By comparing the oxidation rates of O-acetylated versus unsubstituted models, researchers can better interpret the results of assays performed on complex biological samples.

Table 1: Derivatization Methods for Sialic Acid Analysis This table is interactive. You can sort and filter the data.

| Method | Principle | Information Gained | Key Advantage | Reference |

|---|---|---|---|---|

| Methyl Esterification | Converts the carboxylic acid group of sialic acid to a methyl ester using reagents like methyl iodide. | Stabilizes sialic acid for MS analysis. | Prevents in-source decay (loss of sialic acid) during mass spectrometry. | |

| Permethylation Analysis | Methylates all free hydroxyl groups and the carboxyl group. | Determines linkage positions of all monosaccharides, including sialic acid. | Provides comprehensive linkage and branching information. | |

| Linkage-Specific Esterification | Differential reaction conditions lead to methyl ester formation for one linkage type (e.g., α2,6) and lactone formation for another (e.g., α2,3). | Differentiates between α2,3- and α2,6-sialic acid isomers. | Allows for isomeric separation by mass spectrometry. | |

| Periodate Oxidation Studies | Uses model compounds, including O-acetylated methyl esters of neuraminic acid, to study reaction rates. | Elucidates how modifications (like O-acetylation) affect chemical reactivity and assay results. | Provides a basis for interpreting structural analysis data from complex glycans. |

Development of Biochemical Assays

Methyl β-neuraminic acid methyl ester and its derivatives are instrumental in the creation and validation of biochemical assays designed to quantify sialic acids or measure the activity of sialic acid-modifying enzymes like sialidases (neuraminidases).

A key application is in the synthesis of fluorogenic substrates for sialidase activity assays. For instance, the widely used substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (4MU-NANA) is synthesized from a protected precursor, 2-deoxy-2-chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester. In these assays, the non-fluorescent substrate is cleaved by a sialidase, releasing the highly fluorescent 4-methylumbelliferone, which can be easily quantified to determine enzyme activity. The methyl ester group in the synthetic precursor is a crucial chemical handle used during the multi-step synthesis of the final probe.

Furthermore, stable, well-characterized derivatives of sialic acid are essential for use as quantitative standards in various assays. For example, synthesized O-acetylated derivatives of N-acetylneuraminic acid serve as standards for their identification and quantification in biological samples like plasma and serum using techniques such as the 1,2-diamino-4,5-methylenedioxybenzene (DMB) assay followed by ultra-high-performance liquid chromatography (UHPLC). While not the methyl ester itself, this highlights the principle of using synthetic derivatives as benchmarks for accurately measuring sialic acid levels, which can be potential biomarkers for diseases like cancer and cardiovascular disease.

The compound N-Acetyl-β-neuraminic acid methyl ester is itself classified as a biochemical assay reagent, underscoring its direct use in research settings. It can be used as a reference compound in chromatographic techniques or as a starting material for creating more complex assay components.

Design of Molecular Probes for Biological Systems

The N-acetyl-β-neuraminic acid scaffold, from which the methyl ester is derived, is a common starting point for the rational design of molecular probes to investigate biological systems. These probes are engineered to interact with, label, or report on the activity of sialic acid-binding proteins, such as lectins and enzymes.

One advanced application is the creation of photoaffinity probes. These probes are designed to bind to sialic acid-binding proteins and, upon exposure to UV light, form a covalent bond with the protein. This allows for the identification and enrichment of these proteins from complex mixtures like human serum. For example, photocrosslinking probes have been constructed using the N-acetylneuraminic acid (Neu5Ac) scaffold to successfully label and identify proteins like human complement factor H (CFH).

The methyl ester form is particularly valuable in the synthesis of thiosialosides, which are sialic acid analogues where the anomeric oxygen is replaced by sulfur. These thiosialosides are designed as biological probes for studying sialic acid-recognizing proteins. Research has shown that the most effective synthetic route to pure thiosialosides involves an intermediate step where the compound is purified as its methyl ester via HPLC. This purification strategy is critical for removing contaminants that could interfere with biological studies.

Additionally, fluorogenic probes designed to measure sialidase activity are synthesized from the peracetylated methyl ester of N-acetyl neuraminic acid. By modifying the N-acyl group on the sialic acid scaffold, researchers can create a panel of probes to investigate the substrate specificity of different human and bacterial sialidases, revealing how modifications affect enzyme cleavage rates.

Table 2: Molecular Probes Derived from Sialic Acid Scaffolds This table is interactive. You can sort and filter the data.

| Probe Type | Starting Material/Scaffold | Application | Mechanism of Action | Reference |

|---|---|---|---|---|

| Photoaffinity Probes | N-acetylneuraminic acid (Neu5Ac) | Identification and enrichment of sialic acid-binding proteins from complex proteomes. | Probe binds to the target protein; UV light activation creates a covalent bond for subsequent identification. | |

| Thiosialosides | N-acetylneuraminic acid (purified as methyl ester intermediate) | Serve as stable analogues to investigate sialic acid-recognizing proteins. | Sulfur atom replaces the anomeric oxygen, creating a more stable linkage for binding studies. | |

| Fluorogenic Substrates | Peracetylated methyl ester of N-acetyl neuraminic acid | Quantify sialidase activity and determine substrate specificity. | Enzyme cleaves the sialic acid, releasing a fluorescent reporter molecule (e.g., 4-methylumbelliferone). |

Structure-Activity Relationship (SAR) and Inhibitor Design Principles

Methyl β-neuraminic acid methyl ester and its parent structure are central to structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors of sialidases. SAR studies systematically modify a chemical structure to understand how specific changes affect its biological activity, providing a blueprint for designing more effective drugs.

The sialic acid scaffold is the natural starting point for designing inhibitors that mimic the substrate or the transition state of the sialidase-catalyzed reaction. Transition-state analogues are among the most potent enzyme inhibitors. By modifying the sialic acid structure at various positions—such as C-4, C-5, and C-9—researchers have successfully developed selective inhibitors for the four human sialidase isoenzymes (Neu1, Neu2, Neu3, and Neu4), which are implicated in diseases ranging from cancer to neurodegenerative disorders.

A direct example of an SAR study involves the synthesis of 9-O-acetyl derivatives of the methyl ester of N-acetyl-β-D-neuraminic acid methylglycoside. These compounds were used as models to investigate the rate of periodate oxidation. The study found that the presence of the 9-O-acetyl group significantly hindered the reaction. This finding explains why sialic acids with this modification show a low response in certain colorimetric assays and provides a clear structure-activity link.

In the context of viral pathogens, understanding the interaction between sialic acid and viral proteins like hemagglutinin-neuraminidase (HN) is critical for designing antiviral drugs. Molecular modeling of sialic acid within the binding site of these proteins helps identify key amino acid residues responsible for binding and catalysis. This knowledge guides the design of small molecule inhibitors that can block this interaction and prevent viral infection. The design of such inhibitors often starts with the core sialic acid structure, which is systematically altered to optimize binding affinity and selectivity.

Computational Glycochemistry and Cheminformatics

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how ligands like Methyl β-neuraminic acid methyl ester interact with protein targets at the atomic level. The primary goal is to model the ligand-protein complex and estimate its binding affinity through scoring functions.

In the context of sialic acid derivatives, molecular docking is frequently used to study interactions with viral or bacterial neuraminidases, which are key enzymes in the lifecycle of many pathogens. semanticscholar.org For instance, studies on neuraminidase inhibitors reveal that specific amino acid residues within the enzyme's active site are crucial for binding. While direct studies on Methyl β-neuraminic acid methyl ester are limited, research on analogous compounds provides a clear model for the expected interactions. The active site of neuraminidase features a highly conserved triad (B1167595) of arginine residues (Arg118, Arg292, and Arg371) that form strong salt-bridge interactions with the carboxylate group of sialic acid. semanticscholar.org Other key interactions often involve hydrogen bonds with glutamate (B1630785) and aspartate residues. semanticscholar.org

Docking simulations of sialic acid analogues into the neuraminidase active site have identified key interactions that stabilize the complex. The ester group in some derivatives, for example, has been shown to interact favorably with the arginine triad. semanticscholar.org These computational models are essential for the rational design of more potent and specific inhibitors.

| Interacting Residue | Interaction Type | Role in Binding | Reference |

| Arg118, Arg292, Arg371 | Salt Bridge, Hydrogen Bond | Anchors the carboxylate group of the sialic acid derivative. | semanticscholar.org |

| Glu276 | Hydrogen Bond | Interacts with hydroxyl groups on the ligand. | semanticscholar.org |

| Asp151 | Hydrogen Bond | Forms interactions with the glycerol (B35011) side chain of the ligand. | semanticscholar.org |

| Tyr406 | Hydrogen Bond | Interacts with hydroxyl groups on the ligand. | semanticscholar.org |

| Ile222, Trp178 | Hydrophobic Interaction | Forms a hydrophobic pocket that accommodates parts of the ligand. | semanticscholar.org |

Virtual High-Throughput Screening for Novel Modulators

Virtual high-throughput screening (vHTS) is a computational strategy used in drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein receptor or enzyme. chemrxiv.org This process involves computationally docking and scoring millions of virtual compounds against a target's three-dimensional structure. It serves as a cost-effective and rapid method to identify promising lead candidates for further experimental testing.

For targets that recognize Methyl β-neuraminic acid methyl ester or other sialic acids, vHTS can be employed to discover novel inhibitors or modulators. The process begins with a validated 3D structure of the target protein, with the binding site defined by the location of its natural ligand. Large chemical databases, such as the Enamine REAL database containing billions of make-on-demand compounds, can then be screened. chemrxiv.org

The screening process filters compounds based on docking scores, which estimate binding affinity, and on the predicted interactions with key active site residues. For a neuraminidase target, the vHTS protocol would prioritize compounds that show strong interactions with the catalytic arginine triad. semanticscholar.org The top-ranked virtual "hits" from this process are then acquired or synthesized for in vitro biological assays to confirm their activity.

| Parameter | Description | Example | Reference |

| Target Protein | The enzyme or receptor selected for inhibition. | Influenza Virus Neuraminidase (H1N1) | semanticscholar.org |

| Compound Library | The collection of small molecules to be screened. | Enamine REAL Space (38+ billion compounds) | chemrxiv.org |

| Docking Software | The program used to predict binding poses and scores. | AutoDock, Glide, GOLD | nih.gov |

| Scoring Function | An algorithm that estimates the binding free energy (e.g., in kcal/mol). | Lower scores typically indicate stronger binding. | semanticscholar.org |

| Filtering Criteria | Rules used to select promising candidates. | Docking score < -9.0 kcal/mol; H-bond with Arg118. | semanticscholar.org |

Predictive Studies in Enzyme Substrate Specificity

Computational methods are increasingly used to predict the substrate specificity of enzymes, explaining why an enzyme might favor one substrate over another. researchgate.net For enzymes that process sialic acids, such as mammalian neuraminidases (Neu1, Neu2, Neu3, and Neu4), these predictive studies help elucidate their distinct biological roles. nih.gov

Research has shown that mammalian neuraminidases have characteristic preferences for different sialyl linkages. For example, Neu1 and Neu3 can efficiently cleave both α2,3- and α2,6-linked sialic acids, whereas Neu2 and Neu4 are significantly less active against α2,6-linked substrates. nih.gov These specificities can be rationalized by analyzing the three-dimensional structures of the enzyme active sites. Molecular dynamics simulations and structural analysis reveal how the shape and chemical environment of the binding pocket accommodate or exclude certain substrates. nih.gov For instance, the presence of a branching fucose residue on the glycan chain inhibits the activity of Neu2 and Neu4 but has little effect on Neu1 or Neu3. nih.gov

Similarly, studies on N-acetylneuraminate lyases, which catalyze the reversible cleavage of N-acetylneuraminic acid (Neu5Ac), use structural biology and computational modeling to understand substrate discrimination. escholarship.org By comparing the crystal structures of the enzyme bound to different sialic acid derivatives (like Neu5Ac and N-glycolylneuraminic acid), researchers can identify the specific amino acid residues responsible for determining substrate preference. escholarship.org These predictive insights are crucial for engineering enzymes with novel specificities for applications in biocatalysis and glycan synthesis. escholarship.org

| Enzyme | α2,3-linked Substrates | α2,6-linked Substrates | Effect of Fucosylation | Reference |

| Neu1 | Active | Active | Slightly Inhibited | nih.gov |

| Neu2 | Active | Inactive | Inhibited | nih.gov |

| Neu3 | Active | Active | No Effect | nih.gov |

| Neu4 | Active | Inactive | Inhibited | nih.gov |

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a common method for analyzing sialic acids. This technique often requires pre-column derivatization to attach a fluorescent tag to the sialic acid molecules. waters.com One widely used derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB). The DMB-labeled sialic acids are then separated using reversed-phase (RP) chromatography and quantified with a fluorescence detector. waters.com However, DMB can present challenges with poor chromatographic resolution for some O-acetylated sialic acid species. rsc.org To overcome this, alternative derivatization agents like 4,5-dimethylbenzene-1,2-diamine (B154071) (DMBA) have been shown to provide superior chromatographic separation efficiency for LC-MS analysis. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more direct, rapid, and sensitive approach, often eliminating the need for derivatization. researchgate.netnih.gov In many LC-MS applications, Methyl β-neuraminic acid methyl ester (specifically the N-acetyl derivative) serves as an essential internal standard for the quantitative analysis of biologically prevalent sialic acids like N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). researchgate.netnih.gov The use of an internal standard corrects for variations during sample preparation and analysis, ensuring accuracy. A typical LC-MS method involves direct injection of the sample hydrolysate onto a C18 or a specialized aqueous-phase column, followed by detection using mass spectrometry in selected ion monitoring (SIM) mode to track the specific protonated molecular ions of the analytes and the internal standard. researchgate.netnih.gov

Table 1: Example of LC-MS Parameters for Sialic Acid Analysis This table is interactive. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Sialic Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detailed structural analysis of sialic acids. However, due to their low volatility and the presence of active hydrogen atoms in hydroxyl, carboxyl, and amino groups, sialic acids and their esters must first be chemically modified through derivatization. researchgate.net This process converts them into volatile and thermally stable derivatives suitable for GC analysis. researchgate.netnih.gov

Common derivatization strategies include methylation and silylation. researchgate.netnih.gov For instance, permethylation of the methyl glycoside methyl esters of neuraminic acids allows for their analysis by GC-MS, where their fragmentation patterns upon electron-impact mass spectrometry can be studied to elucidate their structure. nih.gov Another established method involves a two-step process: first, methyl esterification of the carboxyl group, followed by acylation of the hydroxyl and amino groups using reagents like heptafluorobutyric anhydride (B1165640) (HFBAA). oup.com This approach enables the separation and identification of a wide variety of sialic acid forms, including O-acylated and O-methylated derivatives. oup.com The resulting derivatives are then separated on a GC column and identified by their characteristic mass spectra. nih.govoup.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Sialic Acids This table is interactive. You can sort and filter the data.

Spectrophotometric and Fluorometric Assays for Enzyme Activity

Spectrophotometric and fluorometric assays are fundamental for measuring the activity of enzymes that process sialic acids, such as neuraminidases (sialidases). These assays rely on synthetic substrates that release a chromogenic or fluorogenic molecule upon enzymatic cleavage.

A classic spectrophotometric method for quantifying total sialic acids is the thiobarbituric acid assay. nih.gov For enzyme activity, however, fluorometric methods are often preferred due to their superior sensitivity. nih.gov A widely used fluorogenic substrate is 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MU-NANA). nih.gov The synthesis of this substrate involves reacting a protected N-acetylneuraminic acid methyl ester derivative with 4-methylumbelliferone. When this substrate is hydrolyzed by a neuraminidase, it releases the highly fluorescent compound 4-methylumbelliferone, and the rate of its formation, measured by a fluorometer, is directly proportional to the enzyme's activity. nih.gov These assays are crucial for characterizing enzyme kinetics and for diagnosing diseases associated with enzyme deficiencies, such as sialidosis.

Development of Fluorescent Sensors and Probes

The development of novel fluorescent sensors and probes enables the real-time visualization and detection of sialic acid-related enzymatic activity within cellular environments. nih.govnih.gov The design of these probes often starts with a sialic acid scaffold, which can be derived from sialic acid methyl ester. nih.gov The probe is engineered to be non-fluorescent or weakly fluorescent until it is acted upon by a target enzyme, such as a sialidase.

For example, fluorescent probes have been developed based on a quinone methide (QM) mechanism. nih.gov In this design, a sialic acid derivative is linked to a coumarin (B35378) fluorophore. The enzymatic hydrolysis of the sialic acid moiety by a neuraminidase triggers a reaction cascade that releases the coumarin, resulting in a detectable fluorescence signal. nih.gov These probes can be used to image endogenous sialidase activity in cells. nih.gov The design of such probes requires careful consideration of factors like cell permeability, specificity for the target enzyme, and a high signal-to-background ratio upon activation. nih.govmdpi.com By modifying the sialic acid scaffold, for instance through methylation at specific hydroxyl groups, probes can be engineered for increased specificity toward particular types of sialidases, such as those from the influenza virus. nih.gov

Future Directions and Interdisciplinary Research Prospects

Emerging Synthetic Strategies for Sialic Acid Methyl Esters

The synthesis of sialic acid derivatives, including their methyl esters, has traditionally been a complex undertaking due to the molecule's intricate stereochemistry and multiple functional groups. However, recent years have witnessed the rise of sophisticated chemoenzymatic and one-pot synthesis strategies that promise greater efficiency, scalability, and structural diversity.

One of the most promising advancements is the development of one-pot, multi-enzyme (OPME) systems . nih.gov These strategies combine the high selectivity of enzymatic catalysis with the versatility of chemical synthesis. scilit.com Typically, an OPME system for sialoside synthesis involves three key enzymes:

Sialic acid aldolase (B8822740): This enzyme catalyzes the condensation of a pyruvate (B1213749) donor with an N-acetylmannosamine (ManNAc) acceptor or its derivatives to form various sialic acids. nih.gov

CMP-sialic acid synthetase (CSS): This enzyme activates the newly formed sialic acid by coupling it with cytidine (B196190) triphosphate (CTP) to produce the high-energy donor molecule, CMP-sialic acid. nih.gov

Sialyltransferase (ST): This enzyme transfers the sialic acid moiety from CMP-sialic acid to a specific acceptor glycan, forming the desired sialoside with precise linkage stereochemistry (e.g., α2,3- or α2,6-). nih.gov

Furthermore, the development of whole-cell catalysts represents another significant leap forward. Genetically engineered bacterial strains, such as E. coli, can be modified to overexpress the necessary enzymatic machinery for sialic acid synthesis. researchgate.net These engineered cells can convert simple, inexpensive starting materials into various sialic acid derivatives, offering a cost-effective and scalable production method that complements traditional chemical and enzymatic approaches. researchgate.net These emerging strategies are pivotal for producing the quantities of sialic acid methyl esters and their analogues required for extensive biological and analytical studies.

Novel Biological Applications and Mechanistic Insights

Sialic acids, as terminal residues on cell surface glycans, are integral to a vast array of biological phenomena, and their methyl ester derivatives are invaluable tools for dissecting these processes. Changes in cellular sialylation are closely linked to numerous human diseases, including cancer, cardiovascular disorders, and neurological conditions. nih.govmdpi.com

In oncology , aberrant sialylation is a hallmark of malignancy, contributing to metastasis, immune evasion, and drug resistance. nih.govmdpi.com Sialic acid methyl esters can be used to synthesize specific sialoglycans to probe their interactions with immune checkpoint receptors like Siglecs (sialic acid-binding immunoglobulin-like lectins). mdpi.com For instance, studies have shown that tumor-derived sialic acids can mediate T-cell exclusion from the tumor microenvironment, thereby impairing immunotherapy efficacy. nih.gov By creating functional analogues, researchers can investigate how specific sialic acid modifications influence these interactions and potentially develop novel immunotherapies that disrupt this immune-suppressive shield. nih.govnih.gov

In neurobiology , sialic acids are highly abundant in the brain and are crucial for neural development, synaptic plasticity, and cell signaling. mdpi.com Gangliosides, which are sialylated glycosphingolipids, carry the majority of sialic acids in the brain. mdpi.com Dysregulation of sialylation is implicated in neurodegenerative diseases. Sialic acid methyl esters serve as precursors for synthesizing well-defined ganglioside analogues, which can be used to study their role in neuronal function and disease progression.

In the context of infectious diseases , many pathogens, including influenza viruses and bacteria, utilize host sialic acids as receptors for attachment and entry. zjzsbiotech.commdpi.com Sialic acid derivatives are instrumental in developing inhibitors that block these host-pathogen interactions. By modifying the sialic acid structure, for example, through esterification, researchers can design competitive inhibitors that prevent pathogen binding and subsequent infection. zjzsbiotech.com

Advancements in Analytical Characterization of Sialic Acid Methyl Ester Conjugates

The inherent lability of the glycosidic linkage and the carboxyl group of sialic acids presents significant challenges for their analysis, particularly using mass spectrometry (MS). nih.gov Methyl esterification of the carboxyl group is a crucial derivatization step that stabilizes the molecule, preventing the loss of sialic acid during ionization and leading to cleaner, more interpretable mass spectra. nih.gov

Recent advancements in mass spectrometry have revolutionized the characterization of sialic acid methyl ester conjugates. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are now routinely used for detailed structural analysis. nih.govresearchgate.net A key challenge has been the differentiation of sialic acid linkage isomers (e.g., α2,3- vs. α2,6-), which often have distinct biological roles. bohrium.com Innovative MS-based methods have been developed to address this:

Linkage-Specific Derivatization: Chemical derivatization strategies that react differently with α2,3- and α2,6-linked sialic acids allow for their distinction by MS. For example, a one-pot method can convert α2,6-linked sialic acids into stable methyl esters while α2,3-linked sialic acids form lactones, resulting in a detectable mass difference. scilit.com

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge. ub.edu IM-MS can distinguish between sialic acid linkage isomers without the need for chemical derivatization, providing a powerful tool for glycomic profiling. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous structural elucidation of sialoglycans. frontiersin.org One- and two-dimensional NMR techniques provide detailed information about atom connectivity, stereochemistry, and conformation in solution. nih.govresearchgate.net Isotope labeling, where sialic acid precursors are enriched with 13C or 15N, can further enhance NMR sensitivity and enable the study of sialic acid interactions with proteins and other molecules in complex biological systems. nih.gov

| Analytical Technique | Application in Sialic Acid Methyl Ester Analysis | Key Advantages |

| MALDI-TOF MS | Profiling of sialylated glycans; Analysis of derivatized conjugates. | High throughput; Sensitivity; Tolerance to salts. nih.gov |

| ESI-MS | Structural characterization of sialylated glycopeptides and proteins. | Soft ionization preserves non-covalent interactions; Easily coupled to liquid chromatography. researchgate.net |

| IM-MS | Separation and identification of sialic acid linkage isomers. | Distinguishes isomers without derivatization; Provides information on ion shape. ub.edu |

| NMR Spectroscopy | Unambiguous structural elucidation; Conformational analysis; Studying intermolecular interactions. | Provides detailed atomic-level structural information in solution. frontiersin.org |

Expanding the Repertoire of Functional Analogues for Glycan Studies

Methyl β-neuraminic acid methyl ester is a versatile starting material for the chemical and chemoenzymatic synthesis of a wide array of functional sialic acid analogues. These analogues are indispensable tools for probing and manipulating biological systems, a field often referred to as chemical glycobiology.

By introducing specific modifications to the sialic acid scaffold, researchers can create chemical probes to track glycan trafficking and metabolism. For example, analogues containing bioorthogonal functional groups, such as azides or alkynes, can be synthesized from sialic acid methyl ester precursors. acs.org When fed to cells, these modified sialic acids are incorporated into cellular glycans. The bioorthogonal handle can then be selectively reacted with a reporter molecule (e.g., a fluorophore or biotin) via click chemistry, allowing for the visualization and identification of sialoglycoconjugates. acs.org

Sialic acid analogues also serve as potent metabolic inhibitors . Fluorinated sialic acid derivatives, for instance, can be processed by the cellular sialylation machinery to form CMP-sialic acid analogues that act as competitive inhibitors of sialyltransferases. nih.govrsc.org This leads to a global reduction in cell surface sialylation, enabling researchers to study the functional consequences of hyposialylation in various disease models, particularly in cancer. nih.gov

Furthermore, the synthesis of sialic acid analogues is crucial for dissecting the specific binding requirements of sialic acid-binding proteins. By systematically altering different functional groups on the sialic acid ring, it is possible to map the key interactions that govern recognition by lectins, antibodies, and pathogen adhesins. researchgate.net This structure-activity relationship data is invaluable for the rational design of high-affinity ligands and inhibitors with potential therapeutic applications. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.